4-Bromo-6-methyl-2,1,3-benzoselenadiazole
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Overview
Description
4-Bromo-6-methyl-2,1,3-benzoselenadiazole is a heterocyclic compound that contains selenium, nitrogen, and bromine atoms within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-methyl-2,1,3-benzoselenadiazole typically involves the bromination of 2,1,3-benzoselenadiazole derivatives. One common method includes the bromination of 2,1,3-benzoselenadiazole using bromine in the presence of a catalyst such as iron or hydrobromic acid . Another approach involves the reduction of 4,7-dibromo-2,1,3-benzoselenadiazole using sodium borohydride .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-6-methyl-2,1,3-benzoselenadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Suzuki–Miyaura Coupling: Palladium catalysts and boron reagents are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted benzoselenadiazole derivatives can be formed.
Coupling Products: Biaryl compounds are typically produced through Suzuki–Miyaura coupling.
Scientific Research Applications
4-Bromo-6-methyl-2,1,3-benzoselenadiazole has several scientific research applications:
Organic Electronics: It is used as a building block in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Materials Science: Its unique electronic properties make it suitable for use in photovoltaic cells and other electronic devices.
Medicinal Chemistry: Research is ongoing to explore its potential as a pharmacophore in drug design.
Mechanism of Action
The mechanism of action of 4-Bromo-6-methyl-2,1,3-benzoselenadiazole involves its interaction with molecular targets through its electronic properties. The presence of selenium and bromine atoms allows it to participate in various electronic interactions, which can influence its reactivity and binding affinity to specific targets .
Comparison with Similar Compounds
2,1,3-Benzoselenadiazole: The parent compound without the bromine and methyl substituents.
4,7-Dibromo-2,1,3-benzoselenadiazole: A similar compound with two bromine atoms.
2,1,3-Benzothiadiazole: A sulfur analog of benzoselenadiazole.
Uniqueness: 4-Bromo-6-methyl-2,1,3-benzoselenadiazole is unique due to the presence of both bromine and methyl groups, which can significantly influence its electronic properties and reactivity. This makes it a valuable compound for specific applications in organic electronics and materials science .
Properties
IUPAC Name |
4-bromo-6-methyl-2,1,3-benzoselenadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2Se/c1-4-2-5(8)7-6(3-4)9-11-10-7/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRYWBZDZQKKLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=N[Se]N=C2C(=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2Se |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80565102 |
Source
|
Record name | 4-Bromo-6-methyl-2,1,3-benzoselenadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80565102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2255-74-5 |
Source
|
Record name | 4-Bromo-6-methyl-2,1,3-benzoselenadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80565102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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